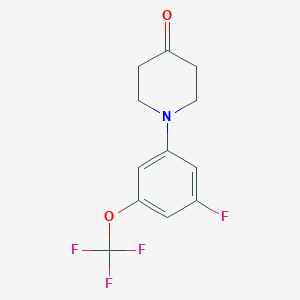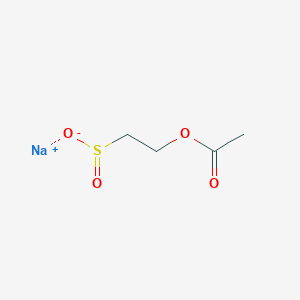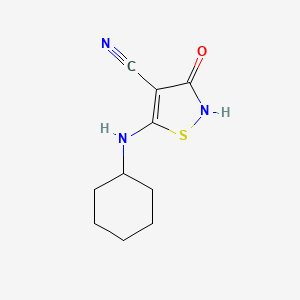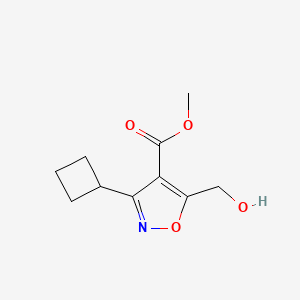
4-((6-Amino-2-chloro-9h-purin-9-yl)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile is a chemical compound with the molecular formula C13H9ClN6 It is characterized by the presence of a purine ring system substituted with an amino group, a chlorine atom, and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile typically involves the reaction of 6-amino-2-chloropurine with a suitable benzonitrile derivative. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The nitrile group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted purines with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include nitro or nitroso derivatives of the original compound.
Reduction Reactions: Products include primary amines derived from the reduction of the nitrile group.
科学研究应用
4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The purine ring system allows it to bind to nucleic acids and proteins, potentially inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its effects on cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2-Amino-6-chloropurine: Similar in structure but lacks the benzonitrile moiety.
6-Amino-2-chloropurine-9-acetic acid: Contains an acetic acid group instead of the benzonitrile moiety.
4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)cyclopentene: Contains a cyclopentene ring instead of the benzonitrile moiety.
Uniqueness
4-((6-Amino-2-chloro-9H-purin-9-yl)methyl)benzonitrile is unique due to the presence of both the purine ring system and the benzonitrile moiety
属性
分子式 |
C13H9ClN6 |
|---|---|
分子量 |
284.70 g/mol |
IUPAC 名称 |
4-[(6-amino-2-chloropurin-9-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H9ClN6/c14-13-18-11(16)10-12(19-13)20(7-17-10)6-9-3-1-8(5-15)2-4-9/h1-4,7H,6H2,(H2,16,18,19) |
InChI 键 |
BWBHNINYGZARPB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=NC3=C(N=C(N=C32)Cl)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate](/img/structure/B15233970.png)
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid](/img/structure/B15233979.png)




![5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15234026.png)



![methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15234041.png)
![4-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-11-octadecoxycarbonyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15234053.png)
